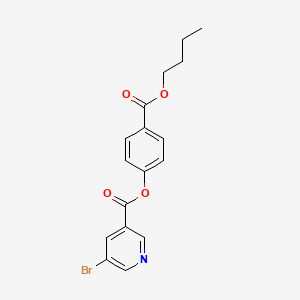

4-(Butoxycarbonyl)phenyl 5-bromonicotinate

Description

Contextualization of Nicotinate (B505614) Esters in Contemporary Chemical Synthesis and Medicinal Chemistry

Nicotinate esters, derived from nicotinic acid (niacin or vitamin B3), are a class of organic compounds with significant applications in both chemical synthesis and medicinal chemistry. In synthesis, they serve as versatile building blocks and intermediates. The pyridine (B92270) ring within the nicotinate structure is a key feature, allowing for a variety of chemical transformations.

In the realm of medicinal chemistry, nicotinate esters have been explored for their potential vasodilatory effects, which can improve blood circulation. ontosight.aiatamanchemicals.com For instance, ethyl nicotinate is utilized in topical formulations for its ability to enhance skin microcirculation. atamanchemicals.com Methyl nicotinate is another well-known ester used as a rubefacient in topical preparations for muscle and joint pain. nih.govwikipedia.org These esters are valued for their ability to be incorporated into larger, more complex molecules with potential therapeutic applications.

Strategic Significance of Bromine Functionality in Pyridine-Based Organic Synthesis

The incorporation of a bromine atom onto a pyridine ring, as seen in 4-(Butoxycarbonyl)phenyl 5-bromonicotinate, is a strategic decision in organic synthesis. Bromination of pyridines can be a challenging process, often requiring specific conditions to achieve the desired regioselectivity. chempanda.com However, the presence of bromine significantly enhances the synthetic utility of the pyridine ring.

Bromo-organic compounds are pivotal in a wide array of organic transformations, including bromination, oxidation, and cyclization reactions. sci-hub.seacs.org The bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This versatility allows for the construction of complex molecular architectures. The position of the bromine atom on the pyridine ring can also influence the electronic properties and reactivity of the molecule.

Rationale for Dedicated Academic Research on this compound

The unique combination of a nicotinate ester and a brominated pyridine ring within the structure of this compound warrants dedicated academic investigation. The butoxycarbonylphenyl group introduces another layer of functionality that can be explored. Research into this specific compound would aim to understand how these different components interact to influence the molecule's chemical and physical properties.

A key area of interest would be the synthesis of this compound. A potential synthetic route could involve the Steglich esterification of 5-bromonicotinic acid with butyl 4-hydroxybenzoate (B8730719). A similar approach has been successfully used for the synthesis of 4-(methoxycarbonyl)phenyl 5-bromofuran-2-carboxylate. mdpi.com Subsequent functionalization of the bromine atom via cross-coupling reactions could lead to a diverse library of novel compounds with potential applications in materials science or medicinal chemistry.

Scope and Objectives of the Comprehensive Research Outline for this compound

A comprehensive research plan for this compound would encompass several key objectives. The primary goal would be to develop an efficient and scalable synthesis of the compound. This would be followed by a thorough characterization of its structural and physicochemical properties.

Further research would focus on exploring the reactivity of the bromine atom in various cross-coupling reactions. The resulting derivatives would then be screened for potential biological activities or interesting material properties. Computational studies could also be employed to predict the molecule's properties and guide experimental work. The ultimate aim is to establish a foundational body of knowledge about this compound, paving the way for its potential use in various scientific and technological fields.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-butoxycarbonylphenyl) 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4/c1-2-3-8-22-16(20)12-4-6-15(7-5-12)23-17(21)13-9-14(18)11-19-10-13/h4-7,9-11H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMHSGWVWPKHQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry for 4 Butoxycarbonyl Phenyl 5 Bromonicotinate

Esterification Approaches to 4-(Butoxycarbonyl)phenyl 5-bromonicotinate

The final and crucial step in the synthesis of this compound is the formation of the ester linkage between the 5-bromonicotinic acid moiety and the phenolic hydroxyl group of butyl 4-hydroxybenzoate (B8730719). Several classic and modern esterification protocols are applicable.

Direct Condensation and Fischer Esterification Modifications

Direct condensation methods involve the reaction of the carboxylic acid and the alcohol (in this case, a phenol) to form an ester and water. The Fischer-Speier esterification, traditionally involving an alcohol and a carboxylic acid under acidic catalysis, can be adapted for phenolic substrates, although phenols are less nucleophilic than aliphatic alcohols, often requiring more forcing conditions or activating agents.

A highly relevant modified direct condensation is the Steglich esterification, which is effective at room temperature. This method utilizes a coupling agent, typically N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). In a procedure analogous to the synthesis of similar aryl esters, 5-bromonicotinic acid would be mixed with butyl 4-hydroxybenzoate, DMAP, and DCC in an appropriate aprotic solvent like acetonitrile (B52724). mdpi.com The DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the phenolic hydroxyl group of butyl 4-hydroxybenzoate. DMAP serves as an acyl transfer catalyst, further accelerating the reaction. mdpi.com The primary byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Acyl Halide and Anhydride (B1165640) Mediated Esterification Protocols

To enhance the reactivity of the carboxylic acid, it can be converted into a more electrophilic derivative, such as an acyl halide or an acid anhydride. The most common approach in this category is the use of an acyl chloride.

The synthesis would proceed in two steps:

Formation of 5-bromonicotinoyl chloride : 5-bromonicotinic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of thionyl chloride is a well-established method for converting nicotinic acid derivatives to their corresponding acid chlorides. google.comgoogle.com The resulting 5-bromonicotinoyl chloride is a highly reactive intermediate that can often be purified by vacuum sublimation. chemicalbook.com

Esterification : The purified or crude 5-bromonicotinoyl chloride is then reacted with butyl 4-hydroxybenzoate. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), to neutralize the hydrochloric acid byproduct. nih.gov The reaction is generally fast and efficient, proceeding at or below room temperature in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.gov

This acyl halide method is often preferred for its high yields and applicability to less reactive phenols.

Transesterification Strategies for Structural Diversification

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. While less direct for the primary synthesis of this compound, it represents a viable strategy, particularly for creating analogues.

One hypothetical approach could involve reacting a simple alkyl ester of 5-bromonicotinic acid, such as methyl 5-bromonicotinate, with butyl 4-hydroxybenzoate. This reaction would typically require a catalyst, which can be an acid (like sulfuric acid or p-toluenesulfonic acid), a base (like sodium methoxide), or an organometallic compound. The reaction is driven to completion by removing the more volatile alcohol byproduct (in this case, methanol). Given the phenolic nature of the substrate, this method may require elevated temperatures.

Synthesis of Key Precursor Building Blocks

The accessibility and purity of the starting materials are paramount for an efficient synthesis of the final product. The two key precursors are 5-bromonicotinic acid and butyl 4-hydroxybenzoate.

Preparation and Functionalization of 5-Bromonicotinic Acid Derivatives

5-Bromonicotinic acid is a halogenated derivative of nicotinic acid (vitamin B3) and serves as the acidic precursor. guidechem.com It is typically prepared through the direct electrophilic bromination of nicotinic acid.

A common and effective method involves reacting nicotinic acid with bromine in the presence of thionyl chloride. google.com The thionyl chloride often serves as both a solvent and a reagent that converts the nicotinic acid to its acid chloride in situ, which is more susceptible to bromination. The reaction may be catalyzed by iron powder or a Lewis acid to enhance the rate and yield. google.comgoogle.com After the reaction, excess thionyl chloride and bromine are removed, and the intermediate is hydrolyzed, typically by adding the reaction mixture to water or a basic solution and then acidifying to a pH of around 3 to precipitate the 5-bromonicotinic acid product. google.com Yields for this process can be quite high, reaching up to 87%. google.com

The primary functionalization of 5-bromonicotinic acid for the purpose of esterification involves its conversion to the acyl chloride using thionyl chloride, as previously discussed. chemicalbook.com It can also be converted to other esters, like methyl 5-bromonicotinate, by reacting it with methanol (B129727) under acidic conditions or by treating the acid with ethereal diazomethane. chemicalbook.com

Table 1: Selected Synthetic Conditions for 5-Bromonicotinic Acid

| Starting Material | Reagents | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Nicotinic Acid | Thionyl Chloride, Bromine | Iron Powder (2 wt%) | Reflux for 6 hours | 87.3% | google.com |

| Nicotinic Acid | Thionyl Chloride, Bromine | Iron Powder (0.2 wt%) | Reflux for 6 hours | 63% | google.com |

| Nicotinic Acid | Thionyl Chloride, Bromine | Lewis Acid (2-8 wt%) | 110-120°C for 10-14 hours | 93-95% | google.com |

| Methyl 5-bromonicotinate | 1N Sodium Hydroxide, Acetic Acid | N/A | Room temperature, 10 min | 33% | chemicalbook.com |

Synthesis and Butoxycarbonylation of 4-Hydroxyphenyl Derivatives

The second key precursor is butyl 4-hydroxybenzoate, also known as butylparaben. nih.gov This compound provides the phenolic hydroxyl group for esterification and already contains the butoxycarbonyl moiety. The term "butoxycarbonylation" in this context refers to the formation of the butyl ester from 4-hydroxybenzoic acid.

The most direct and industrially significant method for synthesizing butyl 4-hydroxybenzoate is the Fischer esterification of p-hydroxybenzoic acid with n-butanol. google.comdnu.dp.ua The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. google.comdnu.dp.ua The reactants are heated, and the water produced during the reaction is removed to drive the equilibrium towards the ester product. google.com Following the reaction, the excess alcohol and catalyst are removed, and the product can be purified by distillation or recrystallization. google.com This process is a well-established industrial method for producing various parabens.

An alternative laboratory-scale approach involves reacting p-hydroxybenzoic acid with an alkyl halide, such as butyl bromide, in the presence of a non-quaternizable tertiary amine base like N,N-diisopropylethylamine. google.com This reaction proceeds in a homogeneous liquid phase to yield the desired ester. google.com

Optimization and Scale-Up Considerations in this compound Synthesis

Catalytic Systems and Their Influence on Reaction Efficiency

The direct esterification of a carboxylic acid and a phenol (B47542) is often slow and requires a catalyst or coupling agent to proceed efficiently. libretexts.org For the synthesis of this compound from its precursors, carbodiimide-mediated coupling, commonly known as the Steglich esterification, represents a highly effective methodology. nih.gov This approach utilizes a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in conjunction with a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP). nih.govresearchgate.net

The general mechanism involves the activation of the carboxylic acid (5-bromonicotinic acid) by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the catalyst, DMAP, forming a reactive acylpyridinium salt. Subsequently, the hydroxyl group of butyl 4-hydroxybenzoate attacks this activated species, yielding the desired ester and a urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea, DCU, if DCC is used). nih.gov

The choice of coupling agent and catalyst significantly impacts reaction efficiency, yield, and the ease of product purification. Uronium-based coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can also be employed and are known to facilitate rapid ester formation under mild conditions. acs.orgluxembourg-bio.comorganic-chemistry.org

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound

| Catalytic System | Key Components | Advantages | Disadvantages | Typical Yields (Illustrative) |

| Steglich (Classic) | DCC / DMAP | High yields, mild conditions, widely used. nih.gov | DCC byproduct (DCU) is poorly soluble, making purification by filtration challenging. reddit.com | 85-95% |

| Steglich (Modified) | EDC / DMAP | Water-soluble urea byproduct simplifies workup and purification via aqueous extraction. researchgate.netreddit.com | EDC is more expensive and moisture-sensitive than DCC. | 80-90% |

| Uronium-Based | TBTU / Base (e.g., DIEA) | Very fast reaction times, high yields, suitable for sensitive substrates. acs.orgluxembourg-bio.com | Higher cost of reagents. | 90-98% |

| Shiina Esterification | 2-methyl-6-nitrobenzoic anhydride (MNBA) / DMAP | Proceeds under mild, room temperature conditions; byproducts are generally easy to remove. tcichemicals.com | The anhydride reagent is specialized and less common. | >90% |

Solvent Effects, Temperature Regimes, and Reaction Kinetics

Solvent Selection: Aprotic solvents are typically preferred for Steglich-type esterifications to avoid side reactions with the activated intermediates. Dichloromethane (DCM) is a common choice due to its excellent solvent properties and ease of removal post-reaction. nih.gov Other solvents such as Tetrahydrofuran (B95107) (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF) can also be used. The choice of solvent can influence reaction rates and, in some cases, the solubility of byproducts. For instance, while the DCU byproduct from DCC is largely insoluble in DCM, facilitating its removal by filtration, residual amounts may require chromatographic purification.

Temperature Control: These coupling reactions are typically conducted under mild temperature conditions, often ranging from 0 °C to room temperature (approx. 25 °C). The initial activation of the carboxylic acid with the carbodiimide is often performed at 0 °C to control the exothermic reaction and minimize side product formation. The reaction is then allowed to warm to room temperature to proceed to completion. nih.gov Elevated temperatures are generally avoided as they can promote side reactions, such as the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea, which would halt the desired reaction pathway. reddit.com

Reaction Kinetics: The reaction rate is dependent on the concentration of the reactants and the efficiency of the catalytic system. The formation of the ester is typically monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the limiting precursor (e.g., butyl 4-hydroxybenzoate) is complete. Reaction times can vary from a few hours to overnight, depending on the specific substrates and conditions employed.

Table 2: Influence of Reaction Parameters on Synthesis

| Parameter | Condition | Effect on Reaction | Rationale |

| Solvent | Dichloromethane (DCM) | Favorable; good solubility for reactants, easy removal. | Standard solvent for Steglich esterification. nih.gov |

| Acetonitrile (MeCN) | Alternative; can increase reaction rates in some cases. | Its polarity can stabilize charged intermediates. | |

| N,N-Dimethylformamide (DMF) | Good solvent but harder to remove; can lead to side reactions if not pure. | High boiling point and potential for impurities that can interfere. | |

| Temperature | 0 °C to Room Temp. | Optimal for minimizing side reactions and ensuring stable product formation. nih.gov | Prevents thermal decomposition and rearrangement of reactive intermediates. |

| > 40 °C (Elevated) | Detrimental; increases risk of N-acylurea formation and reduces yield. | The O-acylisourea intermediate is thermally labile. reddit.com | |

| Concentration | 0.1 - 1.0 M | Standard concentration range. | Balances reaction rate with solubility and ease of handling. |

Advanced Purification and Isolation Techniques for High Purity Target Compound

Achieving high purity of the final this compound product is essential. The purification strategy must effectively remove unreacted starting materials, the catalyst, and, most importantly, the coupling agent byproducts.

Initial Workup: The first step post-reaction typically involves filtration if an insoluble byproduct like DCU has formed. If a water-soluble coupling agent like EDC was used, the reaction mixture is subjected to an aqueous workup. This involves washing the organic layer sequentially with a mild acid (e.g., dilute HCl or aqueous KHSO₄) to remove basic components like DMAP and any unreacted amine bases, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted 5-bromonicotinic acid. researchgate.netresearchgate.net A final wash with brine helps to remove residual water before the organic layer is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Chromatographic Purification: For achieving the highest purity, column chromatography is the definitive technique. The crude product, obtained after solvent evaporation from the initial workup, is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. A gradient elution system, typically using a mixture of non-polar and polar solvents such as hexane (B92381) and ethyl acetate, is employed. The polarity of the eluent is gradually increased to separate the components based on their affinity for the silica stationary phase. The desired ester product is typically less polar than the starting carboxylic acid but may have similar polarity to other components, necessitating careful fraction collection guided by TLC analysis.

Recrystallization: If the purified ester is a solid, recrystallization can be employed as a final polishing step to achieve very high purity and a crystalline final product. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents could include ethanol (B145695), isopropanol, or mixtures like ethyl acetate/hexane. orgsyn.org

Table 3: Step-by-Step Purification Protocol

| Step | Technique | Purpose | Details |

| 1. Byproduct Removal | Filtration / Aqueous Wash | To remove the bulk of the urea byproduct and unreacted reagents. | Filter if DCC is used. For EDC, wash with dilute acid (to remove DMAP/base) and dilute base (to remove acid precursor). researchgate.net |

| 2. Solvent Removal | Rotary Evaporation | To concentrate the crude product from the organic solvent. | Performed under reduced pressure to avoid high temperatures. |

| 3. Primary Purification | Flash Column Chromatography | To separate the target compound from remaining impurities based on polarity. | Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate gradient. |

| 4. Final Polishing | Recrystallization | To obtain a highly pure, crystalline final product. | Dissolve in a minimal amount of hot solvent (e.g., ethanol) and allow to cool slowly. orgsyn.org |

| 5. Characterization | Spectroscopy (NMR, IR, MS) | To confirm the identity and purity of the final compound. | Comparison of spectral data with expected values. |

Chemical Reactivity and Derivatization Strategies of 4 Butoxycarbonyl Phenyl 5 Bromonicotinate

Reactivity Profiles of the Bromine Moiety on the Pyridine (B92270) Ring

The bromine atom at the 5-position of the pyridine ring is a key handle for introducing molecular diversity. Its reactivity is characteristic of halogenated pyridines, which are amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, and 5-bromopyridine derivatives are excellent substrates for these transformations.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the 5-bromonicotinate moiety with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a widely used method for the formation of C-C bonds and can be used to synthesize biaryl compounds, polyolefins, and styrenes. wikipedia.org The reaction is valued for its broad applicability and the low toxicity of the boron-containing reagents. nih.gov A variety of boronic acids and esters can be used, each with different properties. nih.govyonedalabs.com The general scheme involves the coupling of a halide with an organoboron species using a palladium catalyst and a base. wikipedia.orgyonedalabs.com

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, couples the 5-bromonicotinate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnih.gov This reaction is a cornerstone of C-C bond formation and typically exhibits high stereoselectivity. wikipedia.orgorganic-chemistry.org The catalytic cycle involves a Pd(0)/Pd(II) pathway. wikipedia.org While originally requiring stringent conditions, modern variations allow for the use of a wider range of substrates under milder conditions, including aqueous media. nih.gov

Sonogashira Coupling : This reaction facilitates the formation of a carbon-carbon bond between the 5-bromonicotinate and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is highly effective for the synthesis of alkynyl-substituted aromatic and heteroaromatic systems. soton.ac.uk The reaction can be performed under mild conditions, including at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Pd catalyst, Base | C(sp²)–C(sp²) |

| Heck | Alkene | Pd catalyst, Base | C(sp²)–C(sp²) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)–C(sp) |

The electron-withdrawing nature of the pyridine nitrogen and the ester group can activate the 5-bromo position towards nucleophilic aromatic substitution (SNAr). However, this reactivity is generally less pronounced than in pyridines bearing strong electron-withdrawing groups at the ortho or para positions to the leaving group. For SNAr to occur effectively at the 5-position, strong nucleophiles and often harsh reaction conditions (high temperatures) are typically required.

Halogen-metal exchange is a common strategy for the functionalization of aryl halides.

Lithiation : Treatment of 5-bromopyridine derivatives with organolithium reagents, such as n-butyllithium or tert-butyllithium, can lead to halogen-lithium exchange, generating a highly reactive 5-lithiopyridine intermediate. researchgate.netresearchgate.net This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. Reaction conditions such as solvent and temperature are crucial for achieving selective lithiation. researchgate.net For instance, selective monolithiation of 2,5-dibromopyridine (B19318) can be directed to either the 2- or 5-position by carefully choosing the solvent and concentration. researchgate.net

Grignard Reagent Formation : The formation of a Grignard reagent from 5-bromonicotinate can be achieved by reacting it with magnesium metal. wikipedia.orglibretexts.org This process, known as the Grignard reaction, creates an organomagnesium compound (R-Mg-Br) that is a powerful nucleophile. wikipedia.orgmnstate.edu The reaction is typically carried out in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), as Grignard reagents are highly reactive with water. wikipedia.orglibretexts.org The resulting Grignard reagent can then be used in a variety of reactions to form new carbon-carbon bonds. mnstate.edu

Transformations of the Ester Linkages in 4-(Butoxycarbonyl)phenyl 5-bromonicotinate

The two ester groups in the molecule, the butyl ester and the phenyl nicotinate (B505614) ester, offer additional sites for chemical modification. Their differing electronic environments may allow for selective transformations under carefully controlled conditions.

Hydrolysis : The ester groups can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. Selective hydrolysis of one ester over the other would be challenging but potentially achievable by exploiting subtle differences in their reactivity. For instance, the hydrolysis of nicotinate esters can be influenced by enzymes. chempedia.info The hydrolysis of aryl esters can be accelerated under both acidic and neutral conditions. nih.gov

Transesterification : This process involves the exchange of the alkoxy or phenoxy group of an ester with another alcohol. wikipedia.orgmasterorganicchemistry.com The reaction can be catalyzed by acids or bases. wikipedia.orgyoutube.com For this compound, this could involve converting the butyl ester to another alkyl ester or reacting the phenyl nicotinate ester. The transesterification of β-keto esters is a particularly useful transformation in organic synthesis. nih.gov Various catalysts, including zinc clusters, can promote transesterification under mild conditions. organic-chemistry.org

Amidation : Esters can be converted to amides by reaction with amines. This transformation often requires elevated temperatures or the use of catalysts. rsc.org Direct amidation of unactivated esters can be achieved using base-promoted methods. rsc.org For example, nicotinic acid esters can be reacted with ammonia (B1221849) to form nicotinamide (B372718). google.com More recent methods involve nickel-catalyzed reductive coupling of esters with nitroarenes. nih.gov

Reduction : The ester groups can be reduced to the corresponding alcohols. Nicotinate esters can be reduced to 3-pyridyl methanol (B129727) using reducing agents like sodium borohydride (B1222165) in a methanol system, although this may require a large excess of the reducing agent and elevated temperatures. scholarsresearchlibrary.com The choice of reducing agent is critical, as more powerful reagents like lithium aluminum hydride will reduce both ester groups.

Table 2: Transformations of Ester Functionalities

| Reaction | Reagent(s) | Functional Group Formed |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Transesterification | R'OH, Acid or Base Catalyst | New Ester |

| Amidation | R'₂NH, Heat or Catalyst | Amide |

| Reduction | NaBH₄, LiAlH₄ | Alcohol |

Chemical Modifications and Deprotection of the Butoxycarbonyl Group

The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amine functionalities. rsc.orgresearchgate.net Its widespread use stems from its stability under various conditions, including nucleophilic attack and basic hydrolysis, and its susceptibility to removal under specific, mild acidic conditions. rsc.orgsemanticscholar.org This orthogonality allows for selective deprotection without affecting other sensitive functional groups within a complex molecule. total-synthesis.com

Selective Deprotection Strategies for the tert-Butoxycarbonyl (Boc) Group

The cleavage of the N-Boc group is typically accomplished through acid-catalyzed hydrolysis. fishersci.co.uk The mechanism involves protonation of the carbamate's carbonyl oxygen by a strong acid, which facilitates the departure of a stable tert-butyl cation. total-synthesis.comchemistrysteps.com This cation can then be neutralized by elimination to form isobutene. total-synthesis.com The resulting carbamic acid intermediate is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide. chemistrysteps.commasterorganicchemistry.com

A variety of reagents and conditions have been developed to effect this transformation, allowing chemists to tailor the deprotection strategy to the specific substrate and its contained functionalities. semanticscholar.org

Common Acidic Deprotection Methods:

Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (B109758) (DCM) is the most common method for Boc deprotection. jk-sci.com The reaction is typically fast, often completing at room temperature. fishersci.co.ukjk-sci.com

Hydrochloric Acid (HCl): Solutions of HCl in organic solvents such as dioxane, ethyl acetate, or methanol are also highly effective. fishersci.co.ukarizona.edu A 4 M solution of HCl in dioxane is noted for its efficiency and speed, often providing selective deprotection of Nα-Boc groups in the presence of tert-butyl esters. arizona.edu

Lewis Acids: Various Lewis acids can catalyze the removal of the Boc group. Reagents like zinc bromide (ZnBr2), tin(IV) chloride, and boron trifluoride etherate have been successfully employed. semanticscholar.orgsemanticscholar.org Notably, ZnBr2 in dichloromethane has been shown to selectively deprotect secondary N-Boc amines while leaving primary N-Boc groups intact. tandfonline.com

Solid-Supported Acids: The use of solid acid catalysts, such as H-BEA zeolite, in continuous flow reactors offers advantages in terms of product separation and process efficiency. researchgate.net

Alternative Deprotection Strategies:

While acidic conditions are standard, alternative methods have been developed for substrates sensitive to strong acids.

Thermal Deprotection: Many Boc-protected amines can be deprotected by heating at high temperatures without any catalyst. acsgcipr.org This method proceeds via a fragmentation mechanism, releasing isobutylene (B52900) and carbon dioxide. acsgcipr.org Thermal deprotection can be achieved in various solvents, with studies showing that methanol and trifluoroethanol are particularly effective. acs.orgnih.gov This method's selectivity can sometimes be controlled by temperature, allowing for the sequential removal of different N-Boc groups within the same molecule. acs.orgnih.gov

Catalyst-Free Water-Mediated Deprotection: Heating N-Boc protected amines in water at reflux temperatures can achieve deprotection without the need for any additional reagents, presenting a green chemistry alternative. semanticscholar.org

Interactive Data Table: Comparison of Boc Deprotection Methods

| Reagent/Condition | Typical Solvent(s) | Temperature | Key Features |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Fast, common, and highly effective. jk-sci.com |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | Room Temperature | Efficient; 4 M in dioxane can be selective. arizona.edu |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Mild; selective for secondary N-Boc groups. tandfonline.com |

| Thermal (Catalyst-Free) | Methanol, TFE, Toluene | 120–240 °C | Avoids strong acids; selectivity can be temperature-controlled. acs.orgnih.gov |

| Hot Water (Catalyst-Free) | Water | 90-100 °C | Environmentally friendly; no additional reagents needed. semanticscholar.org |

| Oxalyl Chloride/Methanol | Methanol | Room Temperature | Mild conditions, tolerant of various functional groups. rsc.org |

Further Functionalization of the Deprotected Amine or Hydroxyl Moiety

Once the protecting group is removed, the liberated amine or hydroxyl group is available for a wide array of subsequent chemical transformations, enabling the synthesis of more complex molecules. researchgate.net

Functionalization of Amines:

The deprotected primary or secondary amine is a versatile nucleophile and base, readily participating in numerous bond-forming reactions. nih.gov

Acylation/Amide Formation: The most common reaction of a deprotected amine is acylation to form an amide bond. This is typically achieved by reacting the amine with an acyl chloride, acid anhydride (B1165640), or a carboxylic acid in the presence of a coupling agent. This reaction is fundamental in peptide synthesis and the creation of many pharmaceuticals.

Alkylation: Amines can be alkylated using alkyl halides or through reductive amination. Direct alkylation can sometimes lead to over-alkylation, but reductive amination—reacting the amine with an aldehyde or ketone in the presence of a reducing agent—provides a more controlled method to form new carbon-nitrogen bonds.

Sulfonylation: Reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields a sulfonamide. Sulfonamides are stable functional groups found in many therapeutic agents.

Arylation: The formation of carbon-nitrogen bonds with aryl groups, often achieved through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), allows for the synthesis of arylamines. acs.org

Urea (B33335) and Carbamate Formation: Reaction with isocyanates or chloroformates allows for the conversion of the deprotected amine into ureas and carbamates, respectively.

Functionalization of Hydroxyl Groups:

A deprotected hydroxyl group, whether on an aliphatic chain or a phenol (B47542), can be functionalized through several key reactions.

Esterification: The hydroxyl group can be acylated to form an ester by reacting with acyl chlorides, anhydrides, or carboxylic acids (e.g., Fischer esterification). This is a common strategy for modifying the properties of a molecule. libretexts.org

Etherification: The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a base to form an alkoxide followed by reaction with an alkyl halide, is a classic method for forming ethers.

Silylation: Hydroxyl groups are often protected or derivatized by converting them into silyl (B83357) ethers (e.g., using TMS-Cl or TBDMS-Cl). These groups can alter solubility and are readily cleaved under specific conditions.

Carbonate Formation: Reaction with reagents like fluoroalkyl chloroformates can convert hydroxyl groups into carbonates, which can be useful for derivatization prior to analysis. nih.gov

The ability to selectively deprotect a Boc group and then perform these functionalizations is a powerful tool in multi-step organic synthesis, enabling the construction of complex molecular architectures with high precision. nih.gov

Spectroscopic and Advanced Structural Elucidation of 4 Butoxycarbonyl Phenyl 5 Bromonicotinate and Its Analogs

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide definitive evidence for the structure of 4-(Butoxycarbonyl)phenyl 5-bromonicotinate.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The aromatic region would be particularly complex, featuring signals for the protons on both the phenyl and bromopyridine rings. The protons of the butyl chain would appear in the upfield aliphatic region.

Aromatic Protons: The 5-bromonicotinate ring protons are expected to appear as distinct signals in the downfield region (δ 8.0-9.5 ppm) due to the electron-withdrawing effects of the nitrogen atom and the ester linkage. The phenyl ring protons would appear as two doublets (an AA'BB' system) between δ 7.0-8.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Butyl Chain Protons: The protons of the butoxy group would show characteristic multiplicities and chemical shifts: a triplet for the -OCH₂- group around δ 4.3 ppm, a multiplet for the adjacent -CH₂- group around δ 1.7-1.8 ppm, a sextet for the next -CH₂- group around δ 1.4-1.5 ppm, and a triplet for the terminal -CH₃ group around δ 0.9-1.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms.

Carbonyl Carbons: Two distinct signals for the ester carbonyl carbons are expected in the δ 160-170 ppm range.

Aromatic Carbons: The spectrum would show multiple signals in the aromatic region (δ 120-160 ppm) corresponding to the carbons of the phenyl and bromopyridine rings. The carbon bearing the bromine atom (C-5 of the nicotinate (B505614) ring) would be shifted relative to its unsubstituted analog.

Aliphatic Carbons: The four carbons of the butyl group would appear in the upfield region (δ 10-70 ppm).

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Nicotinate H-2, H-6, H-4 | 8.5 - 9.2 | Singlet/Doublet |

| Phenyl H (ortho to ester) | 8.1 - 8.3 | Doublet |

| Phenyl H (ortho to butoxycarbonyl) | 7.2 - 7.4 | Doublet |

| Butoxy -OCH₂- | ~4.3 | Triplet |

| Butoxy -CH₂- | ~1.75 | Multiplet |

| Butoxy -CH₂- | ~1.45 | Sextet |

| Butoxy -CH₃ | ~0.95 | Triplet |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ester C=O (Nicotinate) | ~164 |

| Ester C=O (Benzoate) | ~166 |

| Aromatic C's | 120 - 155 |

| Butoxy -OCH₂- | ~65 |

| Butoxy -CH₂- | ~31 |

| Butoxy -CH₂- | ~19 |

| Butoxy -CH₃ | ~14 |

To confirm the assignments from 1D NMR and establish the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons within the butyl chain (-OCH₂-CH₂-CH₂-CH₃) and between ortho-coupled protons on the aromatic rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal of the butyl chain and the aromatic rings to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting the different fragments of the molecule. Expected key correlations would include the phenyl protons to the butoxycarbonyl carbon, the -OCH₂- protons of the butyl group to the benzoate (B1203000) carbonyl carbon, and the nicotinate protons to the ester carbonyl carbon, confirming the ester linkages.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could help confirm the spatial arrangement of substituents, for instance, by showing correlations between protons on the nicotinate ring and the adjacent phenyl ring.

Vibrational and Electronic Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The FTIR spectrum of this compound is expected to show several characteristic absorption bands. libretexts.orgspectroscopyonline.comudel.eduresearchgate.net

C=O Stretching: Strong, sharp absorption bands characteristic of the ester carbonyl groups are expected in the region of 1720-1740 cm⁻¹. The conjugation with the aromatic rings may shift these peaks slightly. spectroscopyonline.com

C-O Stretching: Intense bands corresponding to the C-O stretching of the ester linkages would be visible between 1100 and 1300 cm⁻¹. spectroscopyonline.com

Aromatic C=C Stretching: Multiple bands of medium intensity would appear in the 1450-1600 cm⁻¹ region, confirming the presence of the aromatic rings.

Aromatic C-H Stretching: A weak to medium band would be observed just above 3000 cm⁻¹, typical for sp² C-H bonds in aromatic systems. researchgate.net

Aliphatic C-H Stretching: Medium to strong bands would be present in the 2850-2980 cm⁻¹ region, corresponding to the sp³ C-H bonds of the butyl group.

C-Br Stretching: A weak to medium absorption is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3030 - 3100 | C-H Stretch | Aromatic |

| 2870 - 2960 | C-H Stretch | Aliphatic (Butyl) |

| 1720 - 1740 | C=O Stretch | Ester Carbonyl |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1100 - 1300 | C-O Stretch | Ester |

| 500 - 650 | C-Br Stretch | Aryl Halide |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or acetonitrile (B52724), is expected to exhibit absorption maxima (λ_max) in the ultraviolet region. researchgate.netnih.govscience-softcon.de The presence of two aromatic rings connected by an ester linkage creates an extended conjugated system, which would likely result in π → π* transitions. The exact position of the absorption maxima would be influenced by the substitution pattern on the aromatic rings. Phenyl nicotinate derivatives typically exhibit absorption bands in the UV range. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of this compound. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern would provide valuable structural information. Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group. pharmacy180.comlibretexts.org Plausible fragmentation for this molecule would include:

Cleavage of the ester C-O bond, leading to the formation of a 5-bromonicotinoyl cation and a 4-(butoxycarbonyl)phenoxyl radical, or vice versa.

Loss of the butoxy group from the benzoate moiety.

Fragmentation of the butyl chain itself.

Loss of neutral molecules like CO or CO₂.

Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity |

| [M]⁺, [M+2]⁺ | Molecular ion (showing Br isotope pattern) |

| M - 73 | Loss of butoxy radical (•OC₄H₉) |

| M - 165 | Loss of butoxycarbonyl radical (•COOC₄H₉) |

| 184/186 | 5-bromonicotinoyl cation [Br(C₅H₃N)CO]⁺ |

| 156/158 | Loss of CO from the 5-bromonicotinoyl cation |

| 121 | Benzoyl cation derived from the phenyl ester moiety |

| 77 | Phenyl cation [C₆H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry is a powerful tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. This technique can distinguish between molecules that have the same nominal mass but different elemental compositions. For this compound, HRMS is crucial for confirming its molecular formula, C₁₇H₁₆BrNO₄.

The analysis is typically performed using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument. In a typical experiment, the compound is introduced into the ion source, where it is ionized, most commonly forming the protonated molecule [M+H]⁺. The mass analyzer then measures the m/z of this ion to four or more decimal places.

The theoretical exact mass of the protonated molecule of this compound can be calculated by summing the exact masses of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion, with two peaks separated by approximately 2 Da. The measured exact mass from the HRMS experiment is then compared to the calculated theoretical mass. A mass accuracy of less than 5 parts per million (ppm) provides strong evidence for the proposed elemental composition.

Table 1: Illustrative HRMS Data for this compound

| Ion | Theoretical m/z | Measured m/z | Mass Difference (ppm) |

|---|---|---|---|

| [C₁₇H₁₆⁷⁹BrNO₄+H]⁺ | 394.0335 | 394.0332 | -0.76 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides valuable information about the structure of a molecule by inducing its fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed in the second stage of the mass spectrometer.

The fragmentation pattern is highly dependent on the molecular structure, with cleavage occurring at the weakest bonds and leading to the formation of stable ions. For this compound, several characteristic fragmentation pathways can be predicted. The ester linkages are likely points of cleavage. For instance, the loss of the butoxycarbonyl group or parts of it, such as butene (C₄H₈), is a probable fragmentation pathway. Cleavage of the ester bond connecting the phenyl and nicotinate moieties would also be expected.

Analysis of the product ion spectrum allows for the piecing together of the molecular structure, confirming the connectivity of the different functional groups. For example, the observation of a fragment corresponding to the 5-bromonicotinoyl cation would confirm the presence of this structural unit.

Table 2: Plausible MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 394.03 | 338.01 | C₄H₈ | Protonated 4-carboxyphenyl 5-bromonicotinate |

| 394.03 | 219.95 | C₇H₇O₂ | 5-Bromonicotinic acid cation |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

Single Crystal Growth Methodologies and Optimization

The first and often most challenging step in X-ray crystallographic analysis is the growth of high-quality single crystals. For a compound like this compound, which is likely a solid at room temperature, several crystallization techniques can be employed. Slow evaporation of a saturated solution is a common method. The choice of solvent is critical and is often determined by screening a range of solvents with varying polarities.

Optimization of crystal growth involves carefully controlling parameters such as temperature, rate of evaporation, and the presence of impurities. For instance, a very slow evaporation rate, achieved by covering the container with a perforated film, often yields larger and better-quality crystals. If slow evaporation is unsuccessful, other techniques such as vapor diffusion (liquid-liquid or liquid-vapor) or cooling crystallization may be attempted. In vapor diffusion, a solution of the compound is allowed to equilibrate with a vapor of a miscible anti-solvent, gradually reducing the solubility of the compound and promoting crystallization.

Determination of Unit Cell Parameters, Space Group, and Intermolecular Interactions

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice).

The crystal structure is then solved and refined to obtain the precise coordinates of each atom in the molecule. This allows for a detailed analysis of the molecular conformation. For this compound, this would include the planarity of the phenyl and pyridine (B92270) rings and the torsion angles around the ester linkages.

Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions between the aromatic rings. These interactions play a crucial role in the stability of the crystal lattice and can influence the physical properties of the compound.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 15.60 |

| c (Å) | 11.85 |

| β (°) | 98.5 |

| Volume (ų) | 1875.3 |

Pharmacological and Biological Research on 4 Butoxycarbonyl Phenyl 5 Bromonicotinate: Mechanistic and in Vitro Perspectives

Investigation of Molecular Target Binding and Affinity Studies

No research data was found regarding the molecular target binding and affinity of 4-(Butoxycarbonyl)phenyl 5-bromonicotinate.

No studies were identified that have performed in vitro receptor binding assays to determine the affinity of this compound for nicotinic acetylcholine (B1216132) receptors or any other defined biological receptors.

There is no available research detailing the effects of this compound on enzyme activity. Consequently, no data on enzyme inhibition or activation assays exists to elucidate its molecular mechanisms.

No structure-activity relationship (SAR) studies for derivatives of this compound have been published in the scientific literature.

Cellular Level Modulatory Effects

No information is available concerning the modulatory effects of this compound at the cellular level.

There are no published cell-based assays investigating the impact of this compound on cellular pathways or signaling events.

No studies have been conducted or published on the effects of this compound on gene expression or protein regulation in any cell lines.

Assessment of Biological Activity in In Vitro Models (e.g., anti-inflammatory, antioxidant activity in relevant cell systems)

There is no specific data from in vitro studies to report on the anti-inflammatory or antioxidant properties of this compound. To assess such activities, researchers would typically employ a variety of cell-based assays.

For anti-inflammatory activity, common in vitro models include measuring the inhibition of pro-inflammatory enzymes or the reduction of inflammatory mediators in cell lines such as macrophages (e.g., RAW 264.7) or microglial cells. Key parameters often investigated are the inhibition of nitric oxide (NO) production and the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

For antioxidant activity, a standard approach involves evaluating the compound's ability to scavenge free radicals or to protect cells from oxidative stress. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used. Cellular antioxidant activity can be determined by measuring the reduction of reactive oxygen species (ROS) in cells exposed to an oxidative insult.

Table 1: Illustrative Data Table for In Vitro Anti-inflammatory and Antioxidant Activity (Hypothetical)

| Assay Type | Cell Line | Endpoint Measured | IC₅₀ (µM) |

| Anti-inflammatory | RAW 264.7 | NO Production | Not Available |

| Anti-inflammatory | Microglia | TNF-α Release | Not Available |

| Antioxidant | - | DPPH Scavenging | Not Available |

| Antioxidant | Neuronal Cells | ROS Reduction | Not Available |

| No data is available for this compound. |

In Vivo Preclinical Efficacy Studies (Animal Models)

Information regarding the evaluation of this compound in animal models is currently absent from scientific literature.

Preclinical studies in animal models are crucial for determining the potential therapeutic efficacy of a compound. For a compound with suspected anti-inflammatory or neuroprotective properties, researchers might utilize models of neuroinflammation, such as those induced by lipopolysaccharide (LPS), or models of specific neurological disorders like Alzheimer's or Parkinson's disease. The evaluation of efficacy would involve behavioral tests, histological analysis of brain tissue, and measurement of inflammatory markers.

Table 2: Illustrative Data Table for In Vivo Efficacy in Animal Models (Hypothetical)

| Animal Model | Disease Focus | Key Outcome Measures | Efficacy Results |

| LPS-induced Neuroinflammation | Inflammation | Brain Cytokine Levels, Microglial Activation | Not Available |

| Alzheimer's Disease Model | Cognitive Deficits, Plaque Load | Morris Water Maze, Amyloid-β levels | Not Available |

| No data is available for this compound. |

Pharmacokinetic studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by an organism. These studies, typically conducted in species such as rats or mice, determine key parameters like half-life (t₁/₂), maximum concentration (Cₘₐₓ), and bioavailability. Pharmacodynamic studies would link the concentration of the compound to its biological effect. There is no published data on the PK/PD profile of this compound.

Table 3: Illustrative Data Table for Preclinical Pharmacokinetic Parameters (Hypothetical)

| Species | Route of Administration | Half-life (t₁/₂) (h) | Cₘₐₓ (ng/mL) | Bioavailability (%) |

| Rat | Intravenous | Not Available | Not Available | Not Available |

| Rat | Oral | Not Available | Not Available | Not Available |

| No data is available for this compound. |

Diversified Applications of 4 Butoxycarbonyl Phenyl 5 Bromonicotinate in Chemical Science

Role in Advanced Materials Science

The molecular architecture of 4-(Butoxycarbonyl)phenyl 5-bromonicotinate makes it a candidate for the synthesis of novel materials with tailored properties. Its rigid aromatic core and reactive handles are advantageous for creating ordered molecular assemblies and polymers.

Precursor for Functional Polymers and Copolymers

This compound serves as a valuable monomer for creating functional polymers. The bromine atom on the pyridine (B92270) ring is a key reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the integration of this unit into the main chain of a conjugated polymer. The ester linkage and the butoxycarbonyl group offer additional sites for modification, either before or after polymerization. For instance, the ester can be hydrolyzed to create polymers with carboxylic acid or phenolate (B1203915) groups, which can alter solubility or serve as sites for grafting side chains. This versatility allows for the synthesis of polymers with precisely engineered electronic and physical properties. Boronic acid-containing polymers, for example, have been synthesized for various biomedical applications by polymerizing boronic ester monomers. researchgate.netrsc.orggoogle.com

| Reactive Site | Potential Polymerization/Modification Reaction | Resulting Feature in Polymer |

| Bromine Atom | Suzuki, Stille, Heck, or Sonogashira cross-coupling | Extended π-conjugated backbone |

| Ester Linkage | Hydrolysis (post-polymerization) | Introduction of phenolic or carboxylate groups |

| Butoxycarbonyl Group | Hydrolysis (post-polymerization) | Pendant carboxylic acid groups |

Incorporation into Organic Electronic Materials (e.g., semiconductors, OLEDs)

The field of organic electronics relies on carbon-based materials for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netsigmaaldrich.com The electronic nature of this compound, characterized by the electron-deficient pyridine ring, makes it a building block for n-type (electron-transporting) organic semiconductors. rsc.org By incorporating this molecule into larger conjugated systems, chemists can tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is critical for designing efficient charge-transporting layers in electronic devices. While specific performance data for this exact compound is not broadly published, related phenyl and pyridine derivatives are actively researched for their potential in creating stable and efficient organic electronic materials. nih.govmdpi.com

Building Block for Liquid Crystalline Materials

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. colorado.edu Their molecules, known as mesogens, must possess anisotropy, typically a rigid core and flexible tails. This compound has a calamitic (rod-like) shape due to its linked aromatic rings, which provides the necessary rigidity. colorado.edu The butyl chain of the butoxycarbonyl group acts as a flexible tail. This combination of a rigid core and flexible substituent is a classic design for molecules that exhibit liquid crystalline phases (mesophases), such as nematic or smectic phases. colorado.eduresearchgate.net By modifying the length of the alkyl chain or altering the aromatic core, the temperature range and type of mesophase can be controlled, making such compounds foundational for materials used in displays and sensors. whiterose.ac.ukmdpi.com

Catalysis and Synthetic Methodology Development

The distinct functional groups within this compound allow it to play a role in the development of new catalysts and synthetic methods, particularly in the fields of organometallic chemistry and stereoselective synthesis.

Ligand Design in Transition Metal Catalysis

In transition metal catalysis, ligands are crucial molecules that bind to a metal center and modulate its reactivity, selectivity, and stability. emory.edursc.org The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an effective coordination site for transition metals like palladium, rhodium, or iridium. umsl.edu This molecule can serve as a scaffold for more complex ligands. For example, the bromine atom can be replaced with a phosphine (B1218219) group or another coordinating moiety through a cross-coupling reaction, potentially forming a bidentate ligand that can bind more strongly to a metal center. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by changing substituents on the phenyl ring. umsl.eduresearchgate.net

| Structural Feature | Role in Ligand Design | Potential Catalytic Application |

| Pyridine Nitrogen | Metal coordination site (L-type ligand) | Cross-coupling, hydrogenation, hydroformylation |

| Bromine Atom | Site for functionalization to create multidentate ligands | Enhancing catalyst stability and selectivity |

| Phenyl Ring | Platform for introducing steric or electronic modifying groups | Tuning catalyst activity and substrate scope |

Chiral Auxiliary or Auxiliary in Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. uwindsor.ca This is often achieved using chiral auxiliaries—chiral molecules that are temporarily attached to a substrate to direct a reaction's stereochemical outcome. While this compound is itself achiral, it can be a precursor to a chiral auxiliary. For instance, the butoxycarbonyl group could be replaced with an ester derived from a chiral alcohol. This modified molecule could then be used to control the stereochemistry of reactions at a different part of the molecule. Non-racemic chiral boronic esters are recognized as valuable building blocks in modern organic synthesis due to their stability and versatile reactivity. researchgate.netbris.ac.uk The development of methods for the asymmetric synthesis of these esters has been a significant area of research for decades. researchgate.netbris.ac.uknih.gov

Intermediate in Complex Natural Product or Drug Molecule Synthesis

No information was found regarding the use of this compound as an intermediate in the synthesis of complex natural products or drug molecules. A thorough review of chemical literature did not yield any synthetic pathways where this compound is featured as a precursor or a key building block.

Analytical Chemistry Applications

There is no evidence in the scientific literature to suggest that this compound is used as a derivatization reagent. The structural features of the molecule, such as the brominated nicotinoyl group, could theoretically be explored for such purposes; however, no studies have been published that investigate or validate its use in enhancing the detection of analytes in chromatographic methods.

No records indicate the development or use of this compound as a certified reference material or an analytical standard. Such standards require extensive characterization and validation, and there is no indication that this compound has undergone such a process.

Theoretical and Computational Chemistry Studies of 4 Butoxycarbonyl Phenyl 5 Bromonicotinate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These methods are used to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size.

Geometry Optimization: A DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find the most stable three-dimensional arrangement of atoms (the ground-state geometry). This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is reached. The resulting optimized structure provides key data on the molecule's shape.

Vibrational Frequencies: Once the geometry is optimized, the same level of theory can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated infrared (IR) and Raman spectra can be compared with experimental spectra to confirm the molecular structure and assign specific absorption bands to particular vibrational modes.

Frontier Molecular Orbitals (FMOs): DFT is also used to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic properties. A smaller gap suggests the molecule is more likely to be reactive.

Ab initio (Latin for "from the beginning") methods are based directly on quantum mechanical principles without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally intensive than DFT, can provide higher accuracy for energy and electronic property predictions. These methods would be employed to refine the results obtained from DFT or for cases where high accuracy is critical, such as calculating precise reaction energies or weak intermolecular interactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader range of computational techniques used to simulate and predict the behavior of molecules.

The structure of 4-(Butoxycarbonyl)phenyl 5-bromonicotinate is not rigid; it possesses several rotatable single bonds, particularly in the butoxycarbonyl group and between the ester linkage and the phenyl ring. Conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This process maps the potential energy surface (PES) of the molecule, identifying low-energy (stable) conformers and the energy barriers between them. Such an analysis is crucial for understanding which shapes the molecule is most likely to adopt.

If this compound were being investigated for potential biological activity, molecular docking simulations would be a key step. This technique predicts the preferred orientation of the molecule when bound to a specific biological target, such as an enzyme or a receptor. The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction. This information is vital in drug discovery for predicting the potential efficacy of a compound and understanding its mechanism of action at a molecular level.

Computational methods are routinely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. Theoretical values are typically calculated relative to a reference compound (e.g., tetramethylsilane) and can be invaluable for assigning peaks in an experimental NMR spectrum, especially for complex molecules.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic transitions, which correspond to the absorption of light in the ultraviolet-visible range. These calculations can predict the wavelength of maximum absorption (λmax) and help explain the origin of the electronic transitions, often relating them to excitations between molecular orbitals (e.g., HOMO to LUMO transitions).

Chemoinformatics and QSAR/QSPR Modeling of this compound

Chemoinformatics provides a powerful lens through which the physicochemical properties, biological activities, and potential toxicities of chemical compounds can be predicted and analyzed. For a molecule like this compound, these computational approaches are invaluable for estimating its behavior without the need for extensive laboratory experiments. By applying quantitative structure-activity/property relationship (QSAR/QSPR) models and other in silico tools, researchers can gain significant insights into its molecular characteristics.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

A typical QSAR/QSPR study involves the calculation of a wide range of molecular descriptors that numerically represent the chemical structure. These descriptors can be categorized into several groups:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify aspects of the electron distribution in the molecule.

Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity.

Once calculated, these descriptors are used to build a mathematical model that links them to an observed activity or property. For a compound like this compound, a QSAR model could be developed to predict its affinity for a particular biological target, while a QSPR model might predict its solubility or melting point.

Table 1: Examples of Molecular Descriptors Potentially Relevant for QSAR/QSPR Studies of this compound

| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity/Property |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the molecule, which can affect its membrane permeability and binding to hydrophobic pockets of proteins. |

| Electronic | Dipole Moment | Reflects the polarity of the molecule, which can be crucial for interactions with polar residues in a biological target. |

| Topological | Wiener Index | A measure of the molecule's compactness, which can be related to its transport properties and steric fit in a binding site. |

| Geometrical | Molecular Surface Area | Represents the accessible surface of the molecule for interaction with its environment, influencing solubility and binding. |

Studies on related nicotinamide (B372718) and nicotine (B1678760) derivatives have demonstrated the utility of QSAR in understanding their interaction with biological targets. nih.govresearchgate.net These studies often reveal that a combination of lipophilic, electronic, and steric factors governs the biological activity. researchgate.net A similar approach for this compound would likely yield valuable predictive models for its biological activities.

In Silico Prediction of Reactivity and Metabolic Pathways

Computational tools can also forecast the chemical reactivity and metabolic fate of a molecule. For this compound, two primary metabolic pathways are of interest: hydrolysis of the ester linkages and modifications to the aromatic rings.

The presence of two ester groups in the molecule makes it a likely substrate for hydrolase enzymes, particularly carboxylesterases. researchgate.net In silico models can predict the susceptibility of an ester to hydrolysis based on factors such as the steric hindrance around the carbonyl group and the electronic properties of the leaving group. researchgate.net Computational docking and molecular dynamics simulations can be employed to model the interaction of this compound with the active site of carboxylesterases to predict its metabolic stability. researchgate.net

Another significant area of in silico metabolism prediction involves cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of many foreign compounds. nih.gov Knowledge-based systems and machine learning models can predict the most likely sites of metabolism (SOMs) on a molecule. pensoft.netcreative-biolabs.com For this compound, potential sites for CYP-mediated oxidation include the phenyl and pyridine (B92270) rings, as well as the butyl chain. The prediction of these metabolic pathways is crucial for anticipating the formation of potentially active or toxic metabolites. pensoft.net

Table 2: Potential In Silico Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Enzyme Family | Potential Products |

| Ester Hydrolysis | Carboxylesterases | 5-Bromonicotinic acid and 4-hydroxy-benzoic acid butyl ester; Butanol and 4-(5-bromonicotinoyloxy)benzoic acid |

| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated derivatives on the phenyl or pyridine ring |

| Aliphatic Hydroxylation | Cytochrome P450 | Hydroxylated derivatives on the butyl chain |

These in silico predictions provide a foundational understanding of the likely metabolic fate of this compound, guiding further experimental studies. pensoft.net The integration of chemoinformatics and computational chemistry offers a powerful, efficient, and cost-effective approach to characterizing novel chemical entities in the early stages of research.

Advanced Analytical Methodologies for Detection and Quantification of 4 Butoxycarbonyl Phenyl 5 Bromonicotinate

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. The choice of technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like 4-(Butoxycarbonyl)phenyl 5-bromonicotinate. A typical method development would involve a reversed-phase approach, leveraging the compound's moderate polarity.

A validated HPLC method for the quantification of this compound would likely employ a C18 column, which provides excellent separation for a wide range of organic molecules. rsc.org The mobile phase would be a gradient mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), to ensure optimal resolution from potential impurities. Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, determined by a UV scan of a standard solution.

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-15 min, 30-90% B; 15-20 min, 90% B; 20-25 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 265 nm |

| Retention Time | ~12.5 min |

Method validation would be performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Validation Summary (Hypothetical Data):

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

Gas Chromatography (GC) for Volatile Derivatives or Impurities

Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC can be invaluable for identifying and quantifying volatile impurities or degradation products that may be present in the sample. These could include residual solvents from the synthesis process or byproducts of decomposition.

For the analysis of the parent compound, derivatization to a more volatile form might be necessary, although this adds complexity to the sample preparation. A more common application of GC in this context is for purity assessment, focusing on low molecular weight contaminants.

Typical GC Method Parameters for Impurity Profiling:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 50 °C (2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Supercritical Fluid Chromatography (SFC) for Challenging Separations